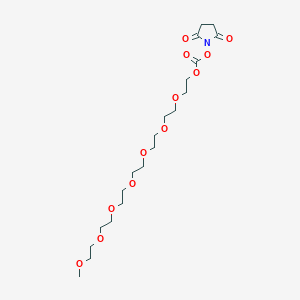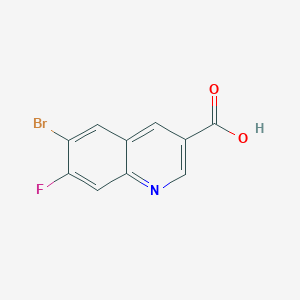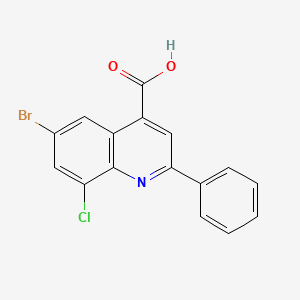![molecular formula C15H13N5O3 B13705247 (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid is an organic compound that features an azidoethyl group and a diazenyl linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azido group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid typically involves a multi-step process:
Diazotization: The starting material, 2-hydroxyaniline, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoic acid to form the azo compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The azido group can participate in click chemistry reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Sodium azide is typically used for azidation, while copper(I) catalysts are used for click chemistry reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages through click chemistry. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Azidobenzoic Acid: Lacks the diazenyl linkage but has similar reactivity due to the azido group.
2-Hydroxy-5-nitrobenzoic Acid: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
4-[[2-(Azidoethyl)phenyl]diazenyl]benzoic Acid: Similar structure but with different substitution patterns.
Uniqueness
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid is unique due to the combination of the azido group and the diazenyl linkage, which provides a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Properties
Molecular Formula |
C15H13N5O3 |
|---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H13N5O3/c16-20-17-8-7-10-1-6-14(21)13(9-10)19-18-12-4-2-11(3-5-12)15(22)23/h1-6,9,21H,7-8H2,(H,22,23) |
InChI Key |
FGUKADGXHCRSQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(C=CC(=C2)CCN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)
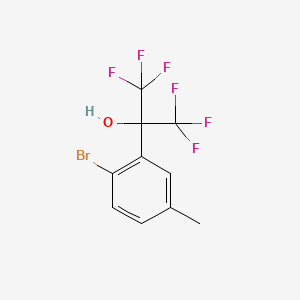
![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)




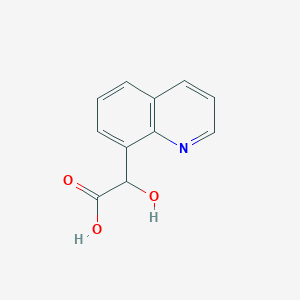

![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
